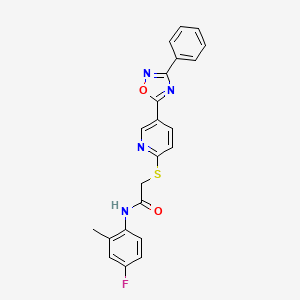

N-(4-fluoro-2-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

This compound features a pyridine core linked to a 1,2,4-oxadiazole ring via a thioether bridge, with an acetamide group substituted by a 4-fluoro-2-methylphenyl moiety. The 4-fluoro-2-methylphenyl group may improve lipophilicity and metabolic stability compared to simpler aryl substituents .

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S/c1-14-11-17(23)8-9-18(14)25-19(28)13-30-20-10-7-16(12-24-20)22-26-21(27-29-22)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEATBAPXCJWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₈FN₃OS

- Molecular Weight : 345.42 g/mol

- CAS Number : Not specifically listed in the provided sources.

The presence of the oxadiazole moiety is significant as it is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. In particular, this compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 | |

| Compound B | MCF7 | 0.67 | |

| N-(4-fluoro...) | PC3 | TBD | TBD |

| N-(4-fluoro...) | HCT116 | TBD | TBD |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The lower the IC₅₀ value, the more potent the compound is against that particular cell line.

The mechanism through which this compound exerts its anticancer effects may involve:

- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as EGFR and Src kinases, which are critical in cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.

- Cell Cycle Arrest : Evidence indicates that these compounds may cause cell cycle arrest at specific phases, thereby preventing cancer cell division.

Case Studies

Several case studies have evaluated the efficacy of similar oxadiazole-containing compounds in preclinical models:

- Study on HEPG2 Cells : A synthesized compound showed an IC₅₀ of 1.18 µM against liver cancer cells (HEPG2), outperforming traditional chemotherapeutics .

- Combination Therapies : Research indicates that combining oxadiazole derivatives with other anticancer agents can enhance therapeutic efficacy and reduce resistance .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(4-fluoro-2-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. For example, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives exhibited significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% and 85.26%, respectively .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. Such inhibition could lead to therapeutic applications in treating inflammatory diseases . Further structure optimization of this compound could enhance its efficacy and specificity.

Antitubercular Activity

Compounds with similar structures have been synthesized and tested for antitubercular activity against Mycobacterium tuberculosis. In vitro assessments indicated that several derivatives exhibited moderate to potent activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL . This suggests that this compound could be a valuable lead in the development of new antitubercular agents.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of this compound with various biological targets. These computational methods can help predict the compound's behavior in biological systems and guide further experimental validation .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Modifications to the oxadiazole and pyridine moieties can significantly influence the compound's biological activities and selectivity towards specific targets.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

1,3,4-Thiadiazole Derivatives

Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) () replace the 1,2,4-oxadiazole with a 1,3,4-thiadiazole. Key differences include:

- Electronic Effects : Thiadiazoles (sulfur-containing) exhibit lower electronegativity and larger atomic size than oxadiazoles, altering electronic distribution and hydrogen-bonding capacity.

- Physical Properties : Melting points for thiadiazole derivatives range from 132–170°C (e.g., 5e: 132–134°C; 5m: 135–136°C), suggesting comparable thermal stability to the target compound, though direct data for the latter is unavailable .

1,2,4-Triazole Derivatives

Examples like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () feature a triazole ring. The ethyl and thiophene substituents in this analogue may enhance solubility compared to the target’s methyl and phenyl groups .

Substituent Effects on Aromatic Rings

- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The target’s 4-fluoro-2-methylphenyl group likely improves metabolic stability over chlorophenyl (e.g., 5j in ) or methoxyphenyl (e.g., 5k in ) due to reduced susceptibility to oxidative metabolism.

- Positional Isomerism : Compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () demonstrate that substituent placement (e.g., chloro at para vs. fluoro at meta) significantly impacts steric and electronic interactions with biological targets .

Linker Modifications

- Thioacetamide vs. Phenoxyacetamide: The target’s thioacetamide linker (C–S–C) contrasts with phenoxyacetamide linkers (C–O–C) in compounds like 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) (). The sulfur atom in the thioether may confer greater flexibility and resistance to hydrolysis compared to oxygen .

Q & A

Q. What are the established synthetic protocols for this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of nitrile oxides with amides under reflux conditions (e.g., toluene/water mixtures at 100–120°C for 5–7 hours) .

- Step 2 : Thioether linkage formation between the pyridinyl and acetamide moieties using sodium hydride or potassium carbonate in DMF, with TLC monitoring (hexane:ethyl acetate = 9:1) .

- Key intermediates :

- 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol.

- 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole formation | NaN₃, toluene/water, reflux | 65–75 | |

| Thioether coupling | K₂CO₃, DMF, RT | 70–80 |

Q. Which analytical methods confirm structural integrity and purity?

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., C–H···O/N interactions in fluorophenyl derivatives) .

- NMR spectroscopy : Key signals include:

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize oxadiazole ring formation to mitigate side reactions?

- Issue : Competing hydrolysis of nitrile oxides at high temperatures.

- Solutions :

Q. How to resolve discrepancies in reported spectral data for this compound?

- Case study : Conflicting ¹H NMR shifts for the pyridinyl protons (δ 8.3 vs. 8.5 ppm) may arise from solvent polarity or tautomerism.

- Methodology :

Q. Table 2: Comparative Spectral Data

| Solvent | ¹H NMR (pyridinyl H) | ¹³C NMR (oxadiazole C=N) | Source |

|---|---|---|---|

| DMSO-d₆ | δ 8.47 ppm | δ 168.2 ppm | |

| CDCl₃ | δ 8.29 ppm | δ 166.8 ppm |

Q. What strategies improve solubility for in vitro bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.